2-(Aminomethyl)-3-pyridinecarboxaldehyde

Beschreibung

Chemical Classification and Nomenclature

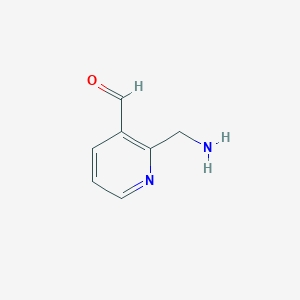

2-(Aminomethyl)-3-pyridinecarboxaldehyde (CAS: 887580-08-7) is a nitrogen-containing heterocyclic compound classified under pyridine derivatives. Its IUPAC name is 6-(aminomethyl)pyridine-2-carbaldehyde , reflecting the aldehyde group at position 2 and the aminomethyl substituent at position 6 of the pyridine ring. The molecular formula is C₇H₈N₂O , with a molar mass of 136.15 g/mol. Common synonyms include:

Structurally, it combines a pyridine core with reactive functional groups, enabling diverse chemical transformations (Figure 1).

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| CAS Registry Number | 887580-08-7 |

| IUPAC Name | 6-(aminomethyl)pyridine-2-carbaldehyde |

| Key Functional Groups | Aldehyde, aminomethyl, pyridine |

Historical Context and Discovery

The compound emerged as a synthetic intermediate during late 20th-century efforts to functionalize pyridine scaffolds. Early synthetic routes involved condensation reactions, such as the coupling of 2-pyridinecarboxaldehyde with aminomethylating agents. A 2001 publication by Rivera et al. optimized its synthesis via reductive amination, achieving a 95% yield. Its discovery coincided with growing interest in pyridine-based ligands for catalysis and pharmaceuticals, driving further methodological refinements.

Significance in Heterocyclic Chemistry

As a bifunctional pyridine derivative, this compound serves as a critical building block in heterocyclic chemistry:

- Coordination Chemistry : The aldehyde and amine groups act as chelating sites for metals like rhenium and gallium, forming complexes with applications in catalysis and materials science.

- Pharmaceutical Synthesis : Its scaffold is integral to developing inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.

- Bioconjugation : The aldehyde group enables site-selective protein modification, useful in biomaterial engineering.

Table 2: Applications in Heterocyclic Chemistry

Research Objectives and Scope

Recent studies focus on:

- Synthetic Optimization : Developing greener methodologies, such as microwave-assisted reactions, to improve yield and reduce waste.

- Biological Activity Profiling : Screening derivatives for antimicrobial and anticancer properties.

- Material Science Innovations : Incorporating the compound into smart polymers for tissue engineering.

This article synthesizes current knowledge on the compound’s chemistry, emphasizing its structural versatility and interdisciplinary applications.

Eigenschaften

IUPAC Name |

2-(aminomethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXBJEGARIYNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652152 | |

| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-08-7 | |

| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 2-Pyridinecarboxaldehyde (Key Intermediate)

A highly efficient industrial method for preparing 2-pyridinecarboxaldehyde involves a three-step process starting from 2-picoline, as described in patent CN101906068A:

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Chloromethylation of 2-picoline to 2-chloromethylpyridine | Reflux 2-picoline with trichloroisocyanuric acid (chlorinating agent), benzamide (catalyst), and halohydrocarbon solvent (e.g., methylene dichloride, chloroform) at 40–90°C for 2–3 hours | ~90-95% | Controlled addition of chlorinating agent over 1 hour improves selectivity |

| 2 | Hydrolysis of 2-chloromethylpyridine to 2-pyridinemethanol | Reflux with alkaline solution (NaOH, Na2CO3, KHCO3, or potassium oxalate) for 5–7 hours | 84-87% | Extraction and drying steps follow to isolate product |

| 3 | Oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde | Oxidation with sodium hypochlorite (10% solution) in presence of 2,2,6,6-tetramethylpiperidine nitric oxide (TEMPO) catalyst and potassium bromide at 10–25°C for 30–60 minutes | High yield | Mild conditions minimize by-products; product isolated by extraction and distillation |

This process offers advantages of high yield, mild reaction conditions, low cost, and suitability for industrial scale production.

Aminomethylation to Obtain 2-(Aminomethyl)-3-pyridinecarboxaldehyde

While direct literature on the preparation of this compound is limited, established synthetic routes for aminomethyl derivatives of pyridinecarboxaldehydes typically involve reductive amination of the aldehyde group or substitution reactions on chloromethyl intermediates.

- Reductive amination approach: The aldehyde group at the 3-position can react with ammonia or amines under reductive amination conditions (e.g., sodium borohydride or catalytic hydrogenation) to introduce the aminomethyl group at the 2-position.

- Substitution on chloromethylpyridine: Alternatively, 2-chloromethylpyridine derivatives can be reacted with ammonia or amines to substitute the chlorine with an aminomethyl group, followed by oxidation to the aldehyde.

A related procedure described in the literature for similar pyridine derivatives involves:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| Reductive amination | Reaction of 3-pyridinecarboxaldehyde with ammonia or amine in presence of reducing agent (e.g., NaBH4) | Reflux or room temperature, solvent such as ethanol | Forms aminomethyl substituent at 2-position |

Supporting Synthetic Procedures from Literature

- A study describing synthesis of pyridine derivatives used 3-pyridinecarboxaldehyde and ammonium acetate refluxed in ethanol for 4 hours to form dihydropyridines, indicating the aldehyde’s reactivity and potential for further functionalization.

- Another synthetic route involves successive diazotization, chlorination, reduction, and functional group transformations on picoline derivatives to access substituted pyridines with amino and aldehyde groups.

Summary Table of Preparation Steps for this compound

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 2-Chloromethylpyridine | 2-picoline, trichloroisocyanuric acid, benzamide, halohydrocarbon solvent, reflux 40–90°C, 2–3 h | 90-95 | Chloromethylation with controlled addition |

| 2 | 2-Pyridinemethanol | Hydrolysis with NaOH or carbonate solutions, reflux 5–7 h | 84-87 | Extraction and drying steps |

| 3 | 2-Pyridinecarboxaldehyde | Oxidation with NaOCl, TEMPO catalyst, KBr, 10–25°C, 30–60 min | High | Mild oxidation, easy isolation |

| 4 | This compound | Reductive amination or substitution with ammonia, NaBH4 or catalytic hydrogenation | Variable | Requires careful regioselective control |

Research Findings and Considerations

- The chloromethylation step is critical and benefits from controlled addition of chlorinating agent to prevent over-chlorination.

- The hydrolysis step is flexible with respect to alkaline reagents, allowing optimization based on cost and availability.

- Oxidation with sodium hypochlorite and TEMPO is mild and selective, minimizing side reactions and facilitating industrial scalability.

- Aminomethylation requires regioselective control to ensure substitution at the 2-position without affecting the aldehyde at the 3-position.

- Purification typically involves solvent extraction, washing with brine or sodium carbonate solutions, drying over anhydrous sodium sulfate, and vacuum distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: 2-(Aminomethyl)-3-pyridinecarboxylic acid.

Reduction: 2-(Aminomethyl)-3-hydroxymethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Neuroprotective Agents

Recent studies highlight the potential of 2-(Aminomethyl)-3-pyridinecarboxaldehyde derivatives in developing neuroprotective agents, particularly against Alzheimer’s disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease. For example, a study synthesized novel aryl-substituted 2-aminopyridine derivatives that showed significant binding affinities to these enzymes, indicating their potential as anti-Alzheimer agents .

1.2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells without affecting non-tumorigenic cells .

Synthetic Utility

2.1. Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield complex heterocyclic compounds with diverse biological activities. For instance, it can be utilized in the synthesis of pyridine-containing scaffolds that are crucial for developing new pharmaceuticals .

2.2. Precursor for Functionalized Compounds

The compound can act as a precursor for functionalized pyridine derivatives through reactions such as Mannich reactions or condensation reactions with other electrophiles. This versatility allows chemists to tailor the properties of the resulting compounds for specific applications in drug development and materials science .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-pyridinecarboxaldehyde involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The formyl group can undergo chemical transformations that modulate the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 2-(Aminomethyl)-3-pyridinecarboxaldehyde and analogous pyridine derivatives:

Key Observations:

Functional Group Impact: The aminomethyl group in the target compound enhances nucleophilicity compared to the simpler amino (-NH2) group in 2-amino-3-pyridinecarboxaldehyde. This difference influences reactivity in condensation or alkylation reactions. Positional Isomerism: The 5-(aminomethyl)-3-pyridinecarboxaldehyde isomer (CAS: 887579-82-0) shares the same formula but differs in substituent placement, which may alter solubility and electronic properties due to steric and resonance effects.

Halogenated Analog: 2-Bromo-3-pyridinecarboxaldehyde replaces the aminomethyl group with bromine, making it suitable for Suzuki-Miyaura coupling reactions. However, it lacks the amine functionality, limiting its use in amine-mediated syntheses.

Biologische Aktivität

Overview

2-(Aminomethyl)-3-pyridinecarboxaldehyde, with the CAS number 887580-08-7, is an organic compound characterized by a pyridine ring substituted with an aminomethyl group at the 2-position and a formyl group at the 3-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the formyl group can undergo various chemical transformations that enhance the compound's reactivity and interaction profile .

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that derivatives of aminopyridines exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease . Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, potentially leading to cognitive enhancement .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, derivatives based on similar pyridine structures have shown promising results against prostate cancer (PC-3) and pancreatic cancer (MIA PaCa-2), with some compounds displaying IC50 values in the low micromolar range .

Study 1: Inhibition of Cholinesterases

A recent study focused on the synthesis of novel aryl-substituted 2-aminopyridine derivatives, including this compound. The findings revealed that these compounds exhibited significant binding affinities for AChE and BChE, suggesting their potential as therapeutic agents for Alzheimer's disease .

Study 2: Anticancer Activity

Another investigation evaluated a series of substituted pyrazolopyridines derived from similar structures. The study reported that certain derivatives led to significant cell cycle perturbations in cancer cell lines, indicating their potential as anticancer agents. Specifically, compounds were noted to cause accumulation of cells at the G0/G1 phase and reduce those in G2/M phases, suggesting mechanisms for inducing cell cycle arrest .

Comparative Analysis

The unique structure of this compound allows it to participate in diverse chemical reactions compared to other related compounds. Below is a comparison table highlighting its properties against similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Aminomethyl, Formyl | AChE/BChE inhibition, Anticancer |

| 2-(Aminomethyl)pyridine | Aminomethyl | Limited reactivity |

| 3-Pyridinecarboxaldehyde | Formyl | Less interaction potential |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)-3-pyridinecarboxaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Phosphonylation : React 2-amino-3-bromopyridine derivatives with triethyl phosphite to introduce functional groups. This method is adaptable by substituting bromine with aminomethyl groups via nucleophilic substitution .

- Aldehyde Introduction : Use formylation reactions (e.g., Vilsmeier-Haack) on pre-functionalized pyridine cores. For example, 3-pyridinecarboxaldehyde derivatives (e.g., 4-phenylpyridine-3-carbaldehyde) are synthesized via Pd-catalyzed cross-coupling or oxidation of methyl groups .

- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : Analyze / NMR to verify the aminomethyl (-CHNH) and aldehyde (-CHO) groups. Compare chemical shifts with related pyridinecarboxaldehydes (e.g., δ 9.8–10.2 ppm for aldehyde protons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to match the exact mass (e.g., 136.0767 g/mol for CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry by comparing with structurally similar pyridine derivatives (e.g., 2-amino-3-carboxypyridinium salts) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks, as seen in structurally related aminopyridines .

- Storage : Store in airtight containers at 2–8°C to prevent aldehyde oxidation or aminomethyl group degradation .

Advanced Research Questions

Q. How does the aminomethyl group influence the reactivity of the pyridinecarboxaldehyde moiety in nucleophilic additions or Schiff base formation?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound with non-aminomethyl analogs (e.g., 3-pyridinecarboxaldehyde) in Schiff base reactions. Use UV-Vis or NMR to track imine formation .

- Computational Modeling : Calculate Fukui indices or molecular electrostatic potentials (DFT) to predict nucleophilic attack sites .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Validation : Combine - HMBC NMR to confirm NH coupling and X-ray crystallography for unambiguous bond-length analysis .

- Isotopic Labeling : Use -labeled aldehyde groups to distinguish overlapping signals in crowded NMR spectra .

Q. What computational strategies predict the compound’s behavior in catalytic or supramolecular systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Cu) to assess chelation potential, leveraging crystallographic data from related pyridine-metal complexes .

- Docking Studies : Model binding affinities with enzymes (e.g., monoamine oxidases) using AutoDock Vina, validated by experimental IC values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.